molecular formula C15H18N4O B7473366 N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide

N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide

Cat. No. B7473366
M. Wt: 270.33 g/mol
InChI Key: DTMYXJMRZIKCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and biochemical research. This compound is known for its unique chemical structure and properties that make it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors involved in various cellular processes. This compound has been shown to have a high affinity for certain receptors such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release and inflammation.
Biochemical and Physiological Effects:
N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting specific enzymes and receptors involved in cell division and survival. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide in lab experiments is its high specificity and potency for certain receptors and enzymes. This makes it a valuable tool for studying specific cellular processes and pathways. However, one of the main limitations of using this compound is its potential toxicity and side effects, which can affect the validity and reliability of the experimental results.

Future Directions

There are many future directions for research involving N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide. Some of the most promising areas of research include the development of new drugs and therapies for various diseases such as cancer, Alzheimer's, and Parkinson's. Other areas of research include the investigation of the molecular mechanism of action of this compound and the identification of new targets and receptors for its therapeutic applications. Overall, N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide is a promising compound that has the potential to make a significant impact in the field of scientific research and medicine.

Synthesis Methods

The synthesis of N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing this compound is through the reaction of 2,3-dimethylbenzoyl chloride with N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a specific temperature and pressure to ensure high yield and purity of the product.

Scientific Research Applications

N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it is being investigated for its ability to target specific receptors and enzymes involved in various diseases such as cancer, Alzheimer's, and Parkinson's.

properties

IUPAC Name

N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-10-5-3-6-12(11(10)2)15(20)16-9-14-18-17-13-7-4-8-19(13)14/h3,5-6H,4,7-9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMYXJMRZIKCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC2=NN=C3N2CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide

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